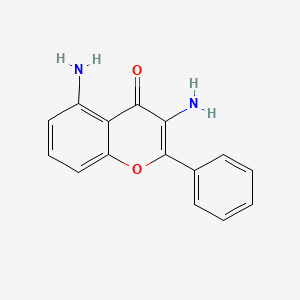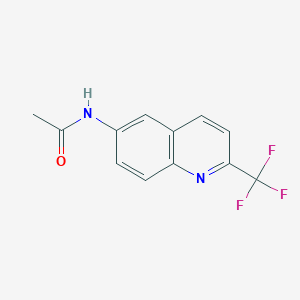
N-(2-(Trifluoromethyl)quinolin-6-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-(Trifluoromethyl)quinolin-6-yl)acetamide is a chemical compound with the molecular formula C12H9F3N2O It is characterized by the presence of a trifluoromethyl group attached to the quinoline ring, which is further connected to an acetamide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(Trifluoromethyl)quinolin-6-yl)acetamide typically involves the reaction of 2-(trifluoromethyl)quinoline with acetic anhydride in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial to achieving consistent product quality. Additionally, purification steps such as crystallization or chromatography may be employed to isolate the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2-(Trifluoromethyl)quinolin-6-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as halogens or organometallic compounds can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline carboxylic acids, while reduction can produce quinoline amines.
Wissenschaftliche Forschungsanwendungen
N-(2-(Trifluoromethyl)quinolin-6-yl)acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of N-(2-(Trifluoromethyl)quinolin-6-yl)acetamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The quinoline ring can bind to various enzymes and receptors, modulating their activity and leading to the desired biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(6-(Trifluoromethyl)quinolin-2-yl)acetamide
- 2-(Trifluoromethyl)quinoline
- Quinoline-6-carboxamide
Uniqueness
N-(2-(Trifluoromethyl)quinolin-6-yl)acetamide is unique due to the specific positioning of the trifluoromethyl group on the quinoline ring, which imparts distinct chemical and biological properties. This positioning can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for research and development in various fields.
Eigenschaften
Molekularformel |
C12H9F3N2O |
|---|---|
Molekulargewicht |
254.21 g/mol |
IUPAC-Name |
N-[2-(trifluoromethyl)quinolin-6-yl]acetamide |
InChI |
InChI=1S/C12H9F3N2O/c1-7(18)16-9-3-4-10-8(6-9)2-5-11(17-10)12(13,14)15/h2-6H,1H3,(H,16,18) |
InChI-Schlüssel |
FJEWDBLEHKMZPP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NC1=CC2=C(C=C1)N=C(C=C2)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-Isopropyl-3-methylbenzo[4,5]imidazo[1,2-a]pyridine-4-carbonitrile](/img/structure/B11865446.png)

![2-Phenyl-5,7-dihydrothieno[3,4-d]pyrimidine 6,6-dioxide](/img/structure/B11865457.png)

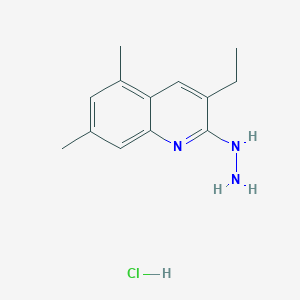
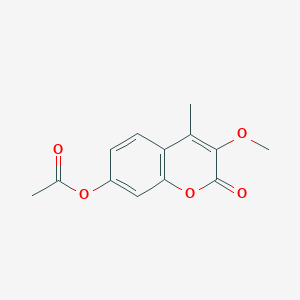

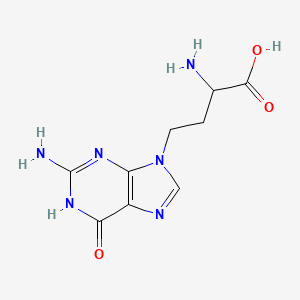
![5-Oxo-N-phenyl-1,5-dihydroimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B11865492.png)

